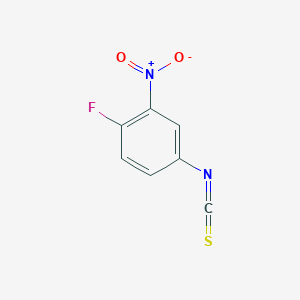

4-Fluoro-3-nitrophenylisothiocyanate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H3FN2O2S |

|---|---|

Molecular Weight |

198.18 g/mol |

IUPAC Name |

1-fluoro-4-isothiocyanato-2-nitrobenzene |

InChI |

InChI=1S/C7H3FN2O2S/c8-6-2-1-5(9-4-13)3-7(6)10(11)12/h1-3H |

InChI Key |

IJSUQPCQESULFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)[N+](=O)[O-])F |

Origin of Product |

United States |

Significance of Isothiocyanate Scaffolds in Chemical Biology and Medicinal Chemistry Research

The isothiocyanate group (-N=C=S) is a highly reactive and versatile functional group that has garnered significant attention in scientific research. Isothiocyanates are characterized as organosulfur compounds that can be either aliphatic or aromatic based on their R-group. nih.gov Their importance stems from a combination of their unique chemical reactivity and the diverse biological activities exhibited by the molecules that contain them.

As potent electrophiles, isothiocyanates readily react with nucleophiles such as the amine and thiol groups found in amino acid residues of proteins. bibliotekanauki.pl This reactivity allows them to form covalent bonds with biological macromolecules, making them valuable tools for labeling proteins and probing biological systems. bibliomed.org This capacity for covalent modification is a key mechanism behind their biological effects. bibliotekanauki.pl

In medicinal chemistry and pharmacology, isothiocyanate scaffolds are recognized for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. bibliomed.orgscience.gov A substantial body of research has shown that these compounds can modulate critical cellular pathways. chemicalbook.com For instance, many isothiocyanates are known to inhibit enzymes involved in carcinogen metabolism or induce apoptosis (programmed cell death) in tumor cells. uobabylon.edu.iq Their potential as chemopreventive agents is an area of intense investigation, with studies suggesting that dietary intake of naturally occurring isothiocyanates from cruciferous vegetables is associated with a reduced risk of certain cancers. chemicalbook.com

Overview of Halogenated and Nitro Substituted Aromatic Isothiocyanates in Contemporary Research

The functionalization of the aromatic ring of phenylisothiocyanate with halogen and nitro groups dramatically expands its utility in modern research. These substituents exert profound effects on the molecule's physicochemical properties, reactivity, and biological interactions.

Halogenation , particularly fluorination, is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. The introduction of a fluorine atom can increase metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity, thereby affecting cell membrane permeability and bioavailability. In the context of phenylisothiocyanates, a fluorine substituent can fine-tune the electrophilicity of the isothiocyanate carbon, influencing its reactivity towards biological targets.

The nitro group (–NO2) is a powerful electron-withdrawing substituent that significantly alters the electronic landscape of the aromatic ring. This property makes the ring more susceptible to nucleophilic aromatic substitution, providing a chemical handle for further synthetic modifications. In medicinal chemistry, nitroaromatic compounds are a well-established class of therapeutic agents with antibacterial and antiprotozoal properties. A particularly innovative application is their use in the design of hypoxia-activated prodrugs. In the low-oxygen environment characteristic of solid tumors, the nitro group can be enzymatically reduced to cytotoxic species, allowing for targeted cancer therapy. When combined on a phenylisothiocyanate scaffold, a nitro group can enhance the molecule's reactivity and serve as a potential trigger for targeted drug release.

Scope of Academic Inquiry into 4 Fluoro 3 Nitrophenylisothiocyanate

Established Synthetic Routes to Aromatic Isothiocyanates

The synthesis of aromatic isothiocyanates can be achieved through several established methods, each with its own set of advantages and limitations. These methods generally involve the conversion of a primary aromatic amine, the most common precursor, into the desired isothiocyanate.

One-Pot Synthesis from Corresponding Amines

One-pot syntheses are highly valued in chemical production for their efficiency, reduced waste, and simplified procedures. For the preparation of aromatic isothiocyanates, a general and facile one-pot protocol has been developed that proceeds from the corresponding primary amines under aqueous conditions. nih.govchemicalbook.com This process typically involves the in situ generation of a dithiocarbamate (B8719985) salt by reacting the primary amine with carbon disulfide (CS₂). nih.govchemicalbook.com This intermediate is then desulfurized to yield the isothiocyanate.

A variety of desulfurizing agents can be employed in this step. The choice of solvent is crucial, especially for highly electron-deficient substrates, to ensure the successful formation of the dithiocarbamate salt. nih.gov This methodology is advantageous for its operational simplicity and its applicability to a wide range of primary alkyl and arylamines, including electron-deficient ones. nih.gov

For electron-deficient aryl amines, modifications to the one-pot procedure may be necessary to achieve high yields. A two-step approach, where the intermediate thiocarbamate is first synthesized and then deprotected, has been shown to be effective for a broad range of amines, including those with halogen and nitro substituents. wikipedia.orgnih.gov

Table 1: Reagents and Conditions for One-Pot Isothiocyanate Synthesis

| Starting Material | Reagents | Key Conditions | Product Scope |

| Primary Amines | Carbon Disulfide, Desulfurizing Agent (e.g., TCT, Na₂S₂O₈) | Aqueous conditions, potential co-solvent (e.g., DMF) for electron-deficient amines | Broad range of alkyl and aryl isothiocyanates |

Utilization of Elemental Sulfur in Isothiocyanate Synthesis

The use of elemental sulfur in the synthesis of isothiocyanates represents a more atom-economical and environmentally benign approach compared to methods employing toxic reagents like thiophosgene (B130339). libretexts.orgnih.govgoogle.com There are two primary strategies involving elemental sulfur for the incorporation of the sulfur atom. google.com

The first involves the in situ generation of a thiocarbonyl surrogate, which then reacts with a primary amine to furnish the isothiocyanate. The second, more direct route, involves the reaction of isocyanides with elemental sulfur. google.com The terminal carbon atom of the isocyanide acts as a carbene and undergoes reaction with sulfur under thermal, catalytic, or basic conditions to yield the isothiocyanate directly. nih.govgoogle.com This method's efficiency can be influenced by the nature of the isocyanide and the reaction conditions employed.

Mechanochemical Approaches for Thiourea Precursors

Mechanochemistry, which involves chemical transformations induced by mechanical energy, offers a solvent-free and often more efficient alternative to traditional solution-based synthesis. google.comchemicalbook.com While not a direct synthesis of isothiocyanates, mechanochemical methods are highly effective for the synthesis of thioureas, which are direct precursors to isothiocyanates. google.com

The mechanochemical synthesis of thioureas can be achieved through the "click-coupling" of amines with isothiocyanates or by the condensation of an amine with carbon disulfide. google.com The latter proceeds through the formation of a dithiocarbamate salt, which can then be desulfurized in situ to provide the isothiocyanate that subsequently reacts with another amine molecule to form the thiourea. google.com This solvent-free approach is notable for its quantitative yields and the elimination of bulk solvent waste. google.com The resulting thioureas can then be converted to isothiocyanates in a subsequent step.

Specific Approaches for this compound Precursors

The synthesis of this compound is critically dependent on the availability of its direct precursor, 4-fluoro-3-nitroaniline (B182485). The following sections detail the preparation of this key intermediate.

Preparation from 4-Fluoro-3-nitroaniline

The most direct precursor to this compound is 4-fluoro-3-nitroaniline. The synthesis of this precursor is well-documented and typically involves the nitration of p-fluoroaniline. To achieve high yields and purity, the nitration is best carried out under anhydrous conditions to minimize the formation of resinous byproducts.

A common procedure involves the reaction of p-fluoroaniline with a nitrating mixture of nitric acid and sulfuric acid under anhydrous conditions and at low temperatures. The use of cold, dilute hydrochloric acid can be employed to effectively separate the desired 4-fluoro-3-nitroaniline from other components in the crude reaction mixture.

Once 4-fluoro-3-nitroaniline is obtained, its conversion to this compound can be achieved using the general methods described for electron-deficient anilines. A two-step process utilizing phenyl chlorothionoformate has been shown to be effective for preparing highly electron-deficient aryl isothiocyanates, including nitro-substituted derivatives, with high yields. wikipedia.orgnih.gov

Table 2: Synthesis of 4-Fluoro-3-nitroaniline

| Starting Material | Reagents | Key Conditions | Product | Yield |

| p-Fluoroaniline | Nitric Acid, Sulfuric Acid | Anhydrous, Low Temperature | 4-Fluoro-3-nitroaniline | High |

Derivatization from Related Halogenated Nitroarenes

An alternative synthetic strategy could involve the derivatization of a related halogenated nitroarene, such as a 4-chloro-3-nitrophenyl derivative. This would likely proceed via a nucleophilic aromatic substitution (SNAr) reaction, where the halogen atom is displaced by a nitrogen-containing nucleophile, which is then converted to the isothiocyanate.

For instance, starting with 4-chloro-3-nitroaniline (B51477), one could envision a pathway where the chloro group is either directly displaced or the amino group is first protected, followed by nucleophilic substitution and subsequent conversion to the isothiocyanate. However, the reactivity of the chloro group in 4-chloro-3-nitroaniline towards nucleophilic displacement would need to be considered in the context of the directing effects of the amino and nitro groups.

While the synthesis of various derivatives from 4-chloro-3-nitrophenyl compounds has been reported, a direct and established route to this compound from a different halogenated nitroarene is not prominently documented in the reviewed literature. The feasibility of such a route would depend on the specific reaction conditions and the relative reactivity of the leaving groups.

Optimization of Reaction Conditions and Yield for Research Scale Synthesis

The efficient synthesis of this compound hinges on the successful preparation of its precursor, 4-fluoro-3-nitroaniline. A common method for synthesizing this precursor is the nitration of p-fluoroaniline. The optimization of this nitration step is crucial for maximizing yield and purity.

A key parameter in this reaction is the use of anhydrous conditions to minimize the formation of undesirable byproducts. The reaction is typically carried out by dissolving p-fluoroaniline in concentrated sulfuric acid, followed by the addition of a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

Research has demonstrated that controlling the reaction temperature is critical. Lower temperatures, generally between 0°C and 10°C, have been found to reduce resin formation and minimize product degradation through oxidation. The molar ratios of the reactants also play a significant role in the reaction's outcome. An excess of sulfuric acid is used to ensure the complete protonation of p-fluoroaniline, which directs the nitration to the desired position.

The following table summarizes the impact of varying molar ratios of p-fluoroaniline to sulfuric acid on the yield of 4-fluoro-3-nitroaniline, based on data from experimental studies.

| Molar Ratio (p-fluoroaniline:H₂SO₄) | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| 1:6 | 8-10 | 1 | ~75 |

| 1:10 | 3-5 | 1 | ~62 |

This table is interactive. Users can sort the data by clicking on the column headers.

Upon completion of the nitration, the reaction mixture is typically poured onto ice, and the product is isolated by neutralization with a base, such as ammonia. Further purification can be achieved through recrystallization from boiling water.

The subsequent conversion of 4-fluoro-3-nitroaniline to this compound is traditionally accomplished using thiophosgene. This reaction is generally performed in a two-phase system, where the amine is dissolved in an acidic aqueous layer and the thiophosgene in an organic solvent like chloroform (B151607) or dichloromethane. The reaction proceeds at the interface of the two layers. Optimization of this step involves controlling the stoichiometry of the reactants and the pH of the aqueous phase to ensure efficient conversion while minimizing side reactions.

Green Chemistry Principles in this compound Synthesis

The traditional synthesis of aryl isothiocyanates, often employing hazardous reagents like thiophosgene and volatile organic solvents, presents significant environmental and safety concerns. In recent years, there has been a considerable effort to develop greener and more sustainable alternatives for the synthesis of this compound and related compounds.

One of the primary focuses of green chemistry in this context is the replacement of toxic reagents. Carbon disulfide (CS₂) has emerged as a less hazardous substitute for thiophosgene. Several one-pot methods have been developed that utilize the reaction of anilines with carbon disulfide in the presence of a base.

Recent advancements have demonstrated the use of simple and inexpensive bases like sodium hydroxide (B78521) (NaOH) or calcium oxide (CaO) to promote this reaction under mild, benchtop conditions. In these methods, the base not only facilitates the formation of a dithiocarbamate intermediate but also acts as the desulfurating agent, eliminating the need for additional, often toxic, reagents.

Another green approach involves the use of water as a solvent, which significantly reduces the environmental impact compared to traditional organic solvents. For instance, a method utilizing sodium persulfate (Na₂S₂O₈) as an oxidant for the desulfurization of the dithiocarbamate intermediate has been successfully carried out in water, providing good yields of various isothiocyanates.

The following table provides a comparative overview of traditional versus green synthetic methods for the preparation of aryl isothiocyanates, which can be applied to the synthesis of this compound.

| Method | Reagents | Solvent | Key Advantages |

| Traditional | Thiophosgene, Amine | Chloroform, Water | High reactivity, well-established |

| Green Alternative 1 | Carbon Disulfide, Amine, NaOH | Minimal or no organic solvent | Low-cost reagents, mild conditions, one-pot procedure. organic-chemistry.org |

| Green Alternative 2 | Carbon Disulfide, Amine, CaO | Dichloromethane | Inexpensive and non-toxic base/desulfurating agent. researchgate.net |

| Green Alternative 3 | Carbon Disulfide, Amine, Na₂S₂O₈ | Water | Use of water as a green solvent, good chemoselectivity. google.com |

This table is interactive. Users can sort the data by clicking on the column headers.

These green methodologies offer significant advantages in terms of operational simplicity, cost-effectiveness, and reduced environmental footprint. The adoption of such principles in the synthesis of this compound can lead to a more sustainable and safer chemical manufacturing process.

Covalent Modifications of Biomolecules by Isothiocyanates

The primary mechanism through which isothiocyanates exert their biological effects is via the covalent modification of proteins. The carbon atom of the isothiocyanate group is highly electrophilic and susceptible to attack by nucleophiles, most notably the thiol groups of cysteine residues and the amino groups of lysine (B10760008) residues within proteins.

The thiol group (-SH) of cysteine residues in proteins and small molecules like glutathione (B108866) (GSH) is a principal target for isothiocyanates. nih.govnih.gov The reaction between an isothiocyanate and a thiol results in the formation of a dithiocarbamate adduct. researchgate.net This reaction is generally rapid and reversible under physiological conditions. nih.govmdpi.com

Glutathione, a tripeptide containing cysteine, is abundant in cells and plays a crucial role in detoxification. Isothiocyanates readily conjugate with GSH, a reaction often catalyzed by glutathione S-transferases (GSTs). mdpi.commdpi.com This conjugation is the initial step in the mercapturic acid pathway, a major route for the metabolism and excretion of ITCs. mdpi.commdpi.com However, the reversible nature of the ITC-GSH conjugate allows for the release of the parent isothiocyanate, which can then interact with other cellular targets. nih.gov This dynamic equilibrium suggests that glutathione can act as a transport system for isothiocyanates, carrying them to different cellular locations. nih.gov

The reactivity of isothiocyanates with specific cysteine residues in proteins can lead to alterations in protein structure and function. nih.gov This modification is highly dependent on the accessibility and nucleophilicity of the cysteine thiol, which is influenced by its local protein environment. nih.gov

While thiol groups are the preferred target, isothiocyanates can also react with the ε-amino group of lysine residues in proteins to form a stable thiourea derivative. researchgate.netnih.gov This reaction is generally slower than the reaction with thiols and is favored under more alkaline conditions (pH 9-11), where the amino group is deprotonated and thus more nucleophilic. researchgate.netrsc.org However, the formation of lysine adducts can also occur at physiological pH. nih.govresearchgate.net

Interestingly, a transformation from a thiol adduct to an amine adduct has been proposed. An isothiocyanate can initially react with a cysteine residue to form an unstable dithiocarbamate, from which the ITC can be liberated and subsequently react with a nearby lysine residue to form a more stable thiourea adduct. nih.govresearchgate.net The formation of these stable ITC-lysine adducts can serve as a useful marker for identifying protein targets of isothiocyanates. nih.gov The modification of lysine residues by ITCs has been shown to regulate epigenetic markers, such as lysine acetylation and methylation. nih.gov

Identification and Characterization of Protein Targets

Identifying the specific cellular proteins that are targeted by isothiocyanates is crucial for understanding their mechanisms of action. Various techniques have been employed to elucidate these molecular targets.

Proteomics has emerged as a powerful tool for the global identification of protein targets of isothiocyanates. nih.govnih.gov One common approach involves treating cells with radiolabeled ITCs. The cellular proteins are then separated by two-dimensional gel electrophoresis (2D-GE), and the radiolabeled proteins that have been covalently modified by the ITC are identified by mass spectrometry. nih.govaacrjournals.org

Another strategy utilizes affinity chromatography. nih.govnih.gov In this method, a probe containing an isothiocyanate functional group is used to "pull down" its protein targets from cell lysates. These captured proteins can then be identified by mass spectrometry. nih.gov These proteomic strategies have successfully identified numerous potential protein targets for ITCs, revealing that these compounds can selectively bind to a fraction of cellular proteins involved in a variety of biological functions. figshare.com

Through proteomic and other approaches, several key protein targets of isothiocyanates have been identified, which helps to explain their diverse biological activities.

Tubulin : Tubulin is a critical component of the cytoskeleton, and its polymerization into microtubules is essential for cell division, intracellular transport, and maintenance of cell shape. nih.gov Isothiocyanates have been shown to directly bind to tubulin, primarily through covalent modification of its cysteine residues. aacrjournals.orgnih.govmdpi.com This interaction disrupts tubulin polymerization, leading to a destabilization of the microtubule network. aacrjournals.orgmdpi.com The consequence of this disruption is an arrest of the cell cycle in the G2/M phase and the induction of apoptosis. aacrjournals.orgmdpi.com Proteomic analyses have confirmed that α- and β-tubulin are major targets of certain isothiocyanates in cancer cells. mdpi.comresearchgate.net The potency of different isothiocyanates in inhibiting tubulin polymerization correlates with their ability to induce cell cycle arrest and apoptosis. aacrjournals.org

Macrophage Migration Inhibitory Factor (MIF) : MIF is a pro-inflammatory cytokine that plays a role in various diseases, including cancer and autoimmune disorders. nih.govotago.ac.nz Isothiocyanates have been identified as irreversible inhibitors of MIF. otago.ac.nznih.gov They covalently bind to the N-terminal proline residue (Pro1) of MIF, which is a key catalytic residue in its tautomerase active site. otago.ac.nznih.gov This modification alters the tertiary structure of MIF, leading to an inhibition of its catalytic activity and a reduction in its biological functions, such as receptor binding and the overriding of glucocorticoid-induced immunosuppression. nih.gov

Ribonucleotide Reductase : Ribonucleotide reductase (RNR) is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. nih.govmdpi.com As such, RNR is essential for DNA synthesis and repair, and its activity is tightly linked to cell proliferation. mdpi.com The inhibition of RNR is a recognized strategy in cancer therapy. nih.govmdpi.com While direct covalent modification of ribonucleotide reductase by this compound is not extensively detailed in the provided context, the general principle of isothiocyanates targeting key cellular proteins suggests that RNR, with its critical role in cell proliferation, is a plausible target for inhibition by electrophilic compounds like ITCs.

Isothiocyanates have been shown to inhibit the activity of various enzymes implicated in disease processes.

Cyclooxygenase (COX) : Cyclooxygenase enzymes (COX-1 and COX-2) are involved in the synthesis of prostaglandins, which are key mediators of inflammation. The inhibition of COX enzymes is a common strategy for anti-inflammatory drugs. Isothiocyanates have demonstrated the ability to suppress the expression of COX-2. nih.govnih.govnews-medical.net This is often achieved through the inhibition of upstream signaling pathways, such as the NF-κB pathway, which regulates the transcription of the COX-2 gene. nih.govnews-medical.net Some isothiocyanates have also been shown to directly inhibit the activity of the COX-2 enzyme. researchgate.net

α-Glucosidase and α-Amylase : α-Glucosidase and α-amylase are key enzymes in the digestion of carbohydrates. Their inhibition can slow down the absorption of glucose from the gut, which is a therapeutic strategy for managing type 2 diabetes. Certain isothiocyanates and their derivatives have been found to be potent inhibitors of α-glucosidase. nih.gov For instance, erucin, an isothiocyanate found in cruciferous vegetables, has been shown to be a precursor for the synthesis of effective α-glucosidase inhibitors. nih.gov While the direct inhibitory effect of isothiocyanates on α-amylase is less clearly defined, the inhibition of carbohydrate-digesting enzymes represents a significant area of investigation for the therapeutic application of these compounds.

Interactive Data Tables

| Target Protein | Modified Residue(s) | Effect of Modification |

|---|---|---|

| Tubulin | Cysteine | Inhibition of polymerization, microtubule destabilization, G2/M cell cycle arrest, apoptosis. aacrjournals.orgnih.govmdpi.com |

| Macrophage Migration Inhibitory Factor (MIF) | Proline (N-terminal) | Inhibition of tautomerase activity, altered tertiary structure, reduced receptor binding. otago.ac.nznih.gov |

| Glutathione (GSH) | Cysteine | Reversible conjugation, formation of dithiocarbamate, involvement in the mercapturic acid pathway. nih.govmdpi.commdpi.com |

| General Proteins | Lysine | Formation of stable thiourea adducts, potential for epigenetic modulation. nih.govresearchgate.netnih.gov |

| Enzyme | Mechanism of Inhibition | Therapeutic Relevance |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Suppression of expression (via NF-κB inhibition), direct enzyme inhibition. nih.govnih.govnews-medical.netresearchgate.net | Anti-inflammatory |

| α-Glucosidase | Direct enzyme inhibition. nih.gov | Antidiabetic |

| Ribonucleotide Reductase (RNR) | Inhibition of activity (potential target). nih.govmdpi.com | Anticancer |

Modulation of Cellular Pathways in Research Models

The response of cells to chemical agents often involves a complex interplay of signaling cascades that can lead to various outcomes, including the cessation of cell division or the initiation of cell death. The following sections address the current state of knowledge regarding the influence of this compound on these fundamental cellular pathways.

Induction of Apoptosis Pathways (in vitro)

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis and the elimination of damaged or cancerous cells. It is mediated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which converge on the activation of caspase enzymes.

Currently, there is a lack of specific published research detailing the direct effects of this compound on the induction of apoptotic pathways in vitro. While other isothiocyanates have been documented to induce apoptosis in various cancer cell lines, specific data on caspase activation, changes in Bcl-2 family protein expression, or cytochrome c release directly attributable to this compound are not available in the reviewed literature.

Cell Cycle Arrest (in vitro)

The cell cycle is a tightly regulated series of events that leads to cell division. Checkpoints exist to halt the cycle in response to DNA damage or other cellular stresses, a process known as cell cycle arrest. This mechanism prevents the propagation of damaged cells.

Specific studies on the impact of this compound on cell cycle progression in vitro have not been identified in the available scientific literature. Consequently, there is no data to report on whether this compound induces arrest at the G1, S, or G2/M phases of the cell cycle, nor on its potential effects on key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Activation of Antioxidant Systems (in vitro)

Cells possess endogenous antioxidant systems to counteract the damaging effects of reactive oxygen species (ROS). A key regulator of this defense mechanism is the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which upregulates the expression of numerous antioxidant and detoxification enzymes.

There is currently no specific evidence from in vitro studies demonstrating that this compound activates the Nrf2-Keap1 pathway or otherwise enhances cellular antioxidant systems. Research on other isothiocyanates has shown such activity, but these findings cannot be directly extrapolated to this specific compound without dedicated experimental validation.

Interference with Cytokine Production (in vitro)

Cytokines are a broad category of small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. The modulation of cytokine production is a key aspect of inflammatory responses.

Detailed in vitro investigations into the effects of this compound on the production and secretion of pro-inflammatory or anti-inflammatory cytokines are not present in the current body of scientific literature. Therefore, its potential to interfere with signaling pathways that regulate cytokine expression, such as the NF-κB pathway, remains uncharacterized.

Redox Homeostasis Disruption

Redox homeostasis refers to the delicate balance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. Disruption of this balance can lead to oxidative stress, a condition implicated in numerous pathological states.

The capacity of this compound to disrupt cellular redox homeostasis, for instance by increasing ROS production or depleting intracellular glutathione (GSH) levels, has not been specifically documented in published in vitro studies. While the isothiocyanate group is known to react with thiols like GSH, specific data for this compound is not available.

Structure Activity Relationship Sar Studies

Influence of Fluorine Substitution on Reactivity and Biological Activity

The incorporation of a fluorine atom into a phenyl ring, as seen in 4-Fluoro-3-nitrophenylisothiocyanate, can significantly alter the molecule's physicochemical properties and, consequently, its biological activity. researchgate.netrsc.orgsemanticscholar.orgresearchgate.net Fluorine is the most electronegative element, and its presence can have profound electronic effects on the aromatic system. rsc.orgsemanticscholar.orgresearchgate.net

One of the primary effects of fluorine substitution is the modulation of the molecule's lipophilicity, which is a key determinant of its ability to cross cell membranes. researchgate.net The high electronegativity of fluorine can also influence the acidity of nearby functional groups and alter the molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net This enhanced metabolic stability can lead to a longer biological half-life.

The reactivity of the isothiocyanate group can also be influenced by the fluorine atom. The strong electron-withdrawing nature of fluorine can affect the electrophilicity of the isothiocyanate carbon, potentially modulating its reactivity towards nucleophilic residues on target proteins.

| Property | Effect of Fluorine Substitution | Consequence for Biological Activity |

|---|---|---|

| Lipophilicity | Generally increases | Can enhance membrane permeability and cellular uptake |

| Metabolic Stability | Often increases by blocking metabolic sites | Potentially longer duration of action |

| Acidity/Basicity of Proximal Groups | Can alter pKa values | May affect binding to biological targets |

| Electrophilicity of Isothiocyanate | Influenced by electronic effects | Modulates reactivity with target nucleophiles |

Impact of Nitro Group Position and Reduction on Activity

The position of the nitro group on the phenyl ring is a critical determinant of the biological activity of nitrophenyl compounds. mdpi.com In this compound, the nitro group is at the meta position relative to the isothiocyanate group. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the entire molecule. nih.gov

The biological activity of nitro-aromatic compounds is often linked to the reduction of the nitro group within cells. nih.gov This reduction can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, which can interact with various cellular macromolecules. nih.gov Therefore, the nitro group can act as a pharmacophore, being essential for the desired biological effect, but it can also be a toxicophore, contributing to off-target toxicity. nih.gov The specific cellular environment and the presence of appropriate reductases will determine the fate of the nitro group and the resulting biological outcome.

The position of the nitro group can also sterically and electronically influence the binding of the molecule to its biological target. mdpi.com Different positional isomers (ortho, meta, para) of a nitrophenyl compound can exhibit significantly different biological activities due to variations in how they fit into a binding pocket and interact with specific amino acid residues. mdpi.com

Comparative SAR Analysis with Related Nitrophenylisothiocyanates

To understand the SAR of this compound, it is useful to compare it with other related nitrophenylisothiocyanates. While direct comparative studies on this specific compound are limited, general principles from SAR studies of other aryl isothiocyanates can be applied. nih.govresearchgate.net

| Compound | Key Structural Feature | Predicted Impact on Activity (Relative to this compound) |

|---|---|---|

| 2-Fluoro-3-nitrophenylisothiocyanate | Ortho-fluoro substitution | May exhibit altered binding due to steric hindrance and different electronic effects. |

| 4-Chloro-3-nitrophenylisothiocyanate | Chlorine instead of fluorine | Changes in lipophilicity and electronic properties may lead to different potency and selectivity. |

| 4-Fluoro-2-nitrophenylisothiocyanate | Ortho-nitro substitution | Significant change in electronic distribution and potential for intramolecular interactions, likely altering biological activity. |

| 3-Nitrophenylisothiocyanate | Lack of fluorine | Reduced lipophilicity and altered electronic properties may decrease cellular uptake and target interaction. |

Development of Predictive Models for Isothiocyanate Activity

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools in medicinal chemistry for understanding the relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comsemanticscholar.org For isothiocyanates, a QSAR model could be developed to predict their activity based on various molecular descriptors.

The development of such a model for a series of nitrophenylisothiocyanates would involve several steps:

Data Set Assembly: A series of analogs of this compound would be synthesized, and their biological activity would be determined experimentally.

Descriptor Calculation: For each compound, a wide range of molecular descriptors would be calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be rigorously validated using both internal and external validation techniques. mdpi.com

Once a robust and predictive QSAR model is established, it can be used to predict the activity of novel, unsynthesized isothiocyanate derivatives. This can help in prioritizing the synthesis of the most promising compounds, thereby saving time and resources in the drug discovery process. mdpi.com

Derivatives and Analogs of 4 Fluoro 3 Nitrophenylisothiocyanate

Synthesis of Novel Thiourea (B124793) and Thiosemicarbazone Derivatives

The primary route for the synthesis of thiourea derivatives involves the reaction of an isothiocyanate with a primary or secondary amine. This addition reaction is typically straightforward and proceeds with high yields. nih.govorganic-chemistry.org In the case of 4-fluoro-3-nitrophenylisothiocyanate, its reaction with various amines would yield a library of N,N'-disubstituted thiourea derivatives. The general reaction scheme involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group.

Similarly, thiosemicarbazone derivatives can be synthesized from isothiocyanates, although this is a multi-step process. First, the isothiocyanate is reacted with hydrazine (B178648) to form a thiosemicarbazide (B42300). This thiosemicarbazide can then be condensed with a suitable aldehyde or ketone to yield the corresponding thiosemicarbazone. nih.govresearchgate.netconsensus.app The synthesis of 1,3,4-thiadiazole (B1197879) derivatives can also be achieved from thiosemicarbazide precursors through cyclization reactions. nih.govsbq.org.br

Below are representative tables of potential thiourea and thiosemicarbazone derivatives that could be synthesized from this compound, based on common synthetic methodologies.

Table 1: Potential Thiourea Derivatives of this compound

| Amine Reactant | Product Name | Potential Research Application |

|---|---|---|

| Aniline (B41778) | 1-(4-Fluoro-3-nitrophenyl)-3-phenylthiourea | Organic synthesis intermediate |

| Benzylamine | 1-Benzyl-3-(4-fluoro-3-nitrophenyl)thiourea | Medicinal chemistry scaffold |

| Morpholine | 4-((4-Fluoro-3-nitrophenyl)carbamothioyl)morpholine | Agrochemical research |

Table 2: Potential Thiosemicarbazone Derivatives via 4-(4-Fluoro-3-nitrophenyl)thiosemicarbazide

| Aldehyde/Ketone Reactant | Product Name | Potential Research Application |

|---|---|---|

| Benzaldehyde | 2-Benzylidene-N-(4-fluoro-3-nitrophenyl)hydrazine-1-carbothioamide | Bioactive compound screening |

| Acetone | N-(4-Fluoro-3-nitrophenyl)-2-isopropylidenehydrazine-1-carbothioamide | Heterocyclic synthesis precursor |

Functionalization of the Phenyl Ring for Enhanced Research Utility

The phenyl ring of this compound offers multiple avenues for functionalization, which can be exploited to modulate the properties of its derivatives. The presence of the nitro and fluoro substituents activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).

The fluorine atom, being a good leaving group, can be displaced by various nucleophiles, particularly when activated by the ortho-nitro group. This allows for the introduction of a wide range of functional groups at the 4-position of the phenyl ring. For instance, reaction with alkoxides, thiolates, or amines could lead to the corresponding ethers, thioethers, or substituted aniline derivatives.

The nitro group itself is a versatile functional handle. It can be reduced to an amino group, which can then be further modified through diazotization and subsequent reactions (e.g., Sandmeyer reaction) to introduce a variety of substituents. Alternatively, the amino group can be acylated or alkylated to generate further derivatives. This functionalization of the phenyl ring can be used to tune the electronic properties, solubility, and biological activity of the resulting molecules, thereby enhancing their utility in various research areas, including medicinal chemistry and materials science. nih.gov

Design and Evaluation of Hybrid Scaffolds Incorporating the this compound Moiety

Molecular hybridization is a strategy in drug design that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity, selectivity, and efficacy, or with a dual mode of action. The this compound moiety can serve as a versatile scaffold for the construction of such hybrid molecules.

The isothiocyanate group can act as a linker to covalently attach this scaffold to other biologically active molecules that contain a nucleophilic handle, such as an amino or hydroxyl group. For example, it could be conjugated with known anticancer agents, antimicrobial compounds, or other pharmacologically relevant structures to create novel hybrid entities.

Furthermore, the functional groups on the phenyl ring provide additional points for modification and linkage to other molecular fragments. The development of synthetic routes to these hybrid scaffolds would be a key step in exploring their potential applications. Following synthesis, a thorough evaluation of the biological activities of these hybrid compounds would be necessary to assess the synergistic or additive effects of the combined pharmacophores.

Stereochemical Considerations in Derivative Synthesis and Activity

Stereochemistry plays a crucial role in the biological activity of molecules. When synthesizing derivatives of this compound, the introduction of chiral centers can lead to the formation of stereoisomers (enantiomers or diastereomers) which may exhibit different pharmacological profiles.

The use of chiral amines or chiral hydrazides in the synthesis of thiourea or thiosemicarbazide derivatives, respectively, is a direct way to introduce chirality into the molecule. For instance, reacting this compound with an enantiomerically pure amine would result in a chiral thiourea. The stereochemical outcome of such reactions is generally predictable, with the configuration of the chiral center in the amine being retained in the product.

In cases where new stereocenters are created during the synthesis, for example, in subsequent reactions of the derivatives, stereoselective synthetic methods would be required to control the stereochemistry. The use of chiral auxiliaries or chiral catalysts can direct the reaction to favor the formation of one stereoisomer over the other. wikipedia.orgresearchgate.netresearchgate.netscielo.org.mx

The separation of stereoisomers can be achieved by chiral chromatography. A comprehensive study would involve the synthesis of individual stereoisomers and the evaluation of their biological activity to establish a structure-activity relationship and to identify the more potent isomer.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies with Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For isothiocyanate derivatives, this method is crucial for identifying potential protein targets and elucidating binding mechanisms.

While no specific molecular docking studies have been published for 4-Fluoro-3-nitrophenylisothiocyanate, research on other substituted phenyl isothiocyanates provides valuable insights into how this compound might interact with various protein targets. For instance, studies on a series of phenyl isothiocyanates have shown their potential as anticancer agents, with molecular docking revealing favorable binding affinities to relevant protein targets. nih.gov In one such study, various phenyl isothiocyanate derivatives were docked against Homo sapiens proteins, with the docking scores indicating potential inhibitory activity. researchgate.net

Another study on isothiocyanate derivatives targeting cyclooxygenase (COX) enzymes found that a fluoro-containing phenyl ester derivative (I1c) exhibited a strong docking score of -8.327 kcal/mol with the COX-2 enzyme. nih.gov This suggests that the fluorine substitution can significantly contribute to the binding affinity. The presence of a fluorine atom in this compound could similarly enhance its binding to specific protein targets. The nitro group, being a strong electron-withdrawing group, would also influence the electronic distribution of the molecule, potentially affecting its interactions with amino acid residues in a protein's active site.

Isothiocyanates are known to covalently bind to proteins, a mechanism that is not always fully captured by standard molecular docking protocols. nih.govnih.gov However, docking can still provide valuable information about the initial non-covalent interactions that position the isothiocyanate group for a subsequent covalent reaction. Key protein targets for isothiocyanates in general include tubulin and macrophage migration inhibitory factor. nih.gov

Table 1: Representative Docking Scores of Aromatic Isothiocyanate Derivatives with Protein Targets This table presents data from studies on compounds structurally related to this compound to infer potential interactions.

| Compound Derivative | Protein Target | Docking Score (kcal/mol) |

| 4-Fluorophenyl ester isothiocyanate (I1c) | COX-2 | -8.327 |

| Phenyl ester isothiocyanate (I1a) | COX-2 | -8.167 |

| Phenyl isothiocyanate derivative (NC6) | Homo sapiens protein (2NS2) | - |

Note: A specific docking score for NC6 was not provided in the source material, but it was identified as a lead compound based on docking studies. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT can provide insights into its geometry, electronic properties, and reactivity.

DFT studies on various phenyl isothiocyanates have been conducted to assess their anticancer potential. nih.gov These studies often involve calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap implies higher reactivity. researchgate.net

For this compound, the presence of both a fluorine atom and a nitro group would significantly influence its electronic properties. The nitro group is a strong electron-withdrawing group, which would lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The fluorine atom, being highly electronegative, would also contribute to the electron-withdrawing nature of the phenyl ring. DFT calculations would be instrumental in quantifying these effects and predicting the molecule's reactivity.

Table 2: Calculated Electronic Properties of a Phenyl Isothiocyanate Derivative (NC6) using DFT This table showcases representative DFT data from a study on a related compound to illustrate the type of information that can be obtained for this compound.

| Parameter | Value |

| HOMO Energy | Not specified |

| LUMO Energy | Not specified |

| Band Gap Energy | Not specified |

Note: While the study on NC6 mentioned the calculation of these parameters, the specific numerical values were not provided in the abstract. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.

While no specific QSAR models for this compound were found, the principles of QSAR can be applied to understand how its structural features might influence its biological activity. A study on new isothiocyanate derivatives used binary QSAR models to predict their anti-inflammatory activity. nih.gov The results indicated that a fluoro-containing phenyl ester derivative had the highest predicted anti-inflammatory activity. nih.gov

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the context of drug discovery, MD simulations can provide detailed insights into the dynamic interactions between a ligand and its protein target, complementing the static picture provided by molecular docking.

No MD simulation studies have been specifically reported for this compound. However, MD simulations have been employed to study the interactions of other isothiocyanate derivatives with their protein targets. For example, in a study of isothiocyanate derivatives as COX-2 inhibitors, MD simulations were used to analyze the stability of the ligand-protein complex and to identify crucial amino acid residues involved in the interaction. nih.gov The study highlighted the importance of residues such as Tyr385, Trp387, Phe518, Val523, and Ser530 in the binding of a fluoro-containing ester derivative to COX-2. nih.gov

An MD simulation of this compound with a potential protein target would involve placing the docked complex in a simulated physiological environment (e.g., a box of water molecules) and observing its behavior over time. This would allow for the assessment of the stability of the binding pose, the flexibility of the ligand and the protein, and the role of water molecules in the interaction. Such simulations would provide a more realistic and dynamic understanding of the compound-target interactions.

In Silico Prediction of Biological Activity and Selectivity

In silico methods encompass a wide range of computational techniques used to predict the biological activity, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and toxicity of chemical compounds. These methods are valuable for prioritizing compounds for further experimental testing.

For this compound, in silico predictions would be a crucial first step in assessing its drug-like properties. While direct predictions for this specific compound are not available in the reviewed literature, studies on other phenyl isothiocyanates have utilized in silico tools to predict their ADME/Toxicity and drug-likeness parameters. nih.gov In one such study, the physicochemical parameters of a series of synthesized phenyl isothiocyanates were predicted to be compatible with drug-likeness. nih.gov

Another study on isothiocyanate derivatives evaluated their ADME properties using QikProp, which assesses compliance with Lipinski's rule of five. nih.gov All the studied compounds were found to comply with this rule, indicating good potential for oral bioavailability. nih.gov It is likely that this compound, being a relatively small molecule, would also exhibit favorable drug-like properties. In silico tools could also be used to predict its potential biological activities by comparing its structural features to those of compounds with known activities. For example, binary QSAR models have been used to predict the anti-inflammatory and anticancer properties of isothiocyanate derivatives. nih.gov

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Characterization (beyond basic identification)

Spectroscopic methods are fundamental for elucidating the detailed molecular structure and electronic properties of 4-Fluoro-3-nitrophenylisothiocyanate.

While specific spectral data for this compound is not widely published, a detailed structural confirmation can be achieved using a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments. The expected chemical shifts and couplings can be reliably predicted based on the analysis of its direct precursor, 4-fluoro-3-nitroaniline (B182485), and known substituent effects of the isothiocyanate group. nih.govchemicalbook.com

¹H NMR: The proton spectrum is expected to show a complex aromatic region with three distinct signals. The proton ortho to the isothiocyanate group (H-2) would likely appear as a doublet of doublets. The proton ortho to the nitro group (H-6) would also be a doublet of doublets, while the proton between the fluoro and nitro groups (H-5) would present as a complex multiplet due to coupling with both the adjacent proton and the fluorine atom.

¹³C NMR: The carbon spectrum would display six aromatic signals and one signal for the isothiocyanate carbon. The carbon atom bonded to the fluorine (C-4) would show a large one-bond carbon-fluorine coupling (¹JCF). Other carbons in the ring will exhibit smaller two-, three-, or four-bond couplings (ⁿJCF). The isothiocyanate carbon (-NCS) is expected to appear significantly downfield, typically in the 130-140 ppm range.

¹⁹F NMR: As an organofluorine compound, ¹⁹F NMR is a highly sensitive and informative technique. acs.orgresearchgate.net A single resonance is expected for the fluorine atom on the aromatic ring. Its chemical shift would be influenced by the electron-withdrawing effects of the adjacent nitro group and the isothiocyanate group, likely falling in the typical range for fluoroaromatic compounds. spectrabase.comnih.govalfa-chemistry.com

| Technique | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants (Hz) |

|---|---|---|---|

| ¹H NMR | H-2 | ~7.8 - 8.0 | dd, J ≈ 8.5, 2.0 |

| H-5 | ~7.5 - 7.7 | ddd, J ≈ 9.0, 4.5, 2.0 | |

| H-6 | ~8.2 - 8.4 | dd, J ≈ 9.0, 2.5 | |

| ¹³C NMR | C-1 (-NCS) | ~135 - 145 | d, J ≈ small |

| C-2 | ~125 - 128 | d, J ≈ small | |

| C-3 (-NO₂) | ~148 - 152 | d, J ≈ 5-10 | |

| C-4 (-F) | ~155 - 160 | d, ¹JCF ≈ 250-260 | |

| C-5 | ~118 - 122 | d, J ≈ 20-25 | |

| C-6 | ~129 - 132 | d, J ≈ 5-10 | |

| -NCS | ~130 - 140 | s | |

| ¹⁹F NMR | F-4 | ~ -110 to -125 | m |

FT-IR spectroscopy is a powerful tool for identifying the key functional groups within the this compound molecule. The spectrum is dominated by the characteristic vibrations of the isothiocyanate, nitro, and fluoro-aromatic moieties. spectroscopyonline.comorgchemboulder.comorgchemboulder.com

Isothiocyanate (-NCS) Group: This group produces a very strong and sharp asymmetric stretching band, which is one of the most prominent features in the spectrum, typically appearing in the 2150–2050 cm⁻¹ region. researchgate.netresearchgate.net

Nitro (-NO₂) Group: Aromatic nitro groups give rise to two distinct and strong stretching vibrations: an asymmetric stretch between 1550–1475 cm⁻¹ and a symmetric stretch between 1360–1290 cm⁻¹. researchgate.netlibretexts.org These intense bands are highly characteristic. spectroscopyonline.com

C-F Bond: The carbon-fluorine stretching vibration for aromatic compounds typically appears as a strong band in the 1250–1120 cm⁻¹ region.

Aromatic Ring: The presence of the benzene (B151609) ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600–1400 cm⁻¹ range. udel.eduthieme-connect.de C-H out-of-plane bending bands below 900 cm⁻¹ can also provide information about the substitution pattern.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Isothiocyanate (-N=C=S) | Asymmetric Stretch | 2150 - 2050 | Strong, Sharp |

| Aromatic C=C | In-ring Stretch | 1600 - 1585 & 1500 - 1400 | Medium to Strong |

| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |

| Aromatic C-F | Stretching | 1250 - 1120 | Strong |

| Aromatic C-H | Out-of-plane Bend | 900 - 675 | Medium to Strong |

UV-Vis spectroscopy measures electronic transitions within a molecule and is highly sensitive to changes in conjugation and electronic structure. For this compound, the spectrum is primarily dictated by the nitrophenyl chromophore. Aromatic nitro compounds typically exhibit strong absorption bands in the UV region. researchgate.netresearchgate.netspectrabase.com For instance, 4-nitrophenol (B140041) shows a λmax around 317 nm, which shifts to 400 nm upon formation of the phenolate (B1203915) ion. researchgate.net Based on its structure, this compound is expected to have a primary absorption maximum (λmax) in the 300-350 nm range.

Chromatographic Separation and Detection in Research Matrices

Chromatographic techniques are indispensable for assessing the purity of this compound and for quantifying it within complex mixtures, such as reaction media or biological samples.

Reversed-phase HPLC (RP-HPLC) is the most suitable method for analyzing this compound due to its aromatic and moderately polar nature. sielc.com The method separates compounds based on their hydrophobicity.

A typical RP-HPLC method would involve:

Column: A C18 or C8 stationary phase (e.g., octadecylsilyl) provides excellent retention and resolution for aromatic compounds. nih.govnih.gov

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is standard. nih.gov The gradient would start with a higher aqueous percentage and gradually increase the organic component to elute the compound.

Detection: A UV detector set at a wavelength near the compound's λmax (estimated to be in the 300-350 nm range) would provide high sensitivity for quantification. nih.gov A Diode Array Detector (DAD) can be used to acquire the full UV spectrum, confirming peak identity and purity.

Quantification: Purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks. Quantification in a sample is achieved by comparing the peak area to a calibration curve generated from standards of known concentration. Phenylisothiocyanate and its derivatives are routinely analyzed by RP-HPLC, demonstrating the robustness of this technique for this class of compounds. researchgate.netwikipedia.org

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV/DAD at ~320 nm |

| Injection Volume | 10 µL |

Direct analysis of this compound by GC-MS is challenging due to its high reactivity and relatively low volatility. The isothiocyanate group can degrade at high temperatures in the GC injector. Therefore, analysis typically requires a derivatization step to convert the isothiocyanate into a more stable and volatile compound. nih.gov Common derivatization strategies include reaction with amines to form thioureas or with thiols to form dithiocarbamates, which are more amenable to GC analysis. researchgate.net

In the context of in vitro metabolic studies, GC-MS can be used to identify metabolites formed after incubation with liver microsomes or other cellular fractions. pharmaron.com For a compound like this compound, two primary metabolic pathways are anticipated:

Glutathione (B108866) (GSH) Conjugation: The electrophilic isothiocyanate group is a prime target for conjugation with endogenous glutathione, a major detoxification pathway catalyzed by glutathione S-transferases. nih.govoup.comjohnshopkins.eduwashington.edu This reaction forms a dithiocarbamate (B8719985) conjugate. acs.org

Nitroreduction: The aromatic nitro group can be reduced by cellular enzymes (e.g., nitroreductases) to a nitroso, hydroxylamino, and ultimately an amino group, forming 4-fluoro-3-aminophenylisothiocyanate. This pathway is common for fluoronitrobenzene compounds. nih.gov

To analyze these metabolites, a sample from the in vitro incubation would be extracted, derivatized if necessary (e.g., to make the polar GSH conjugate more volatile), and then injected into the GC-MS. The mass spectrometer provides the molecular weight and fragmentation pattern of the eluted compounds, allowing for the structural identification of the metabolites. researchgate.netnih.gov

Photoaffinity Labeling Techniques for Target Identification

Photoaffinity labeling is a powerful technique used to identify the biological targets of small molecules by forming a covalent bond between the molecule and its target upon photoactivation. nih.gov This method typically involves a molecule that is chemically inert in the dark but becomes highly reactive upon exposure to light. nih.gov While a valuable tool for target identification, it is important to note that the existing scientific literature predominantly describes the use of 4-Fluoro-3-nitrophenyl azide (B81097) for this purpose, not this compound. nih.gov The azide group in 4-Fluoro-3-nitrophenyl azide is photoreactive and, upon irradiation, forms a highly reactive nitrene that can covalently bind to nearby molecules, thereby identifying the binding partners.

The general principle of photoaffinity labeling involves the following steps:

Incubation of the photoaffinity probe with the biological sample (e.g., cells, cell lysates, or purified proteins).

Allowing the probe to bind to its target(s).

Irradiation with UV light to activate the photoreactive group.

Formation of a covalent bond between the probe and its target.

Identification of the labeled target, often using techniques like gel electrophoresis, mass spectrometry, or affinity purification if the probe includes a reporter tag. springernature.com

The table below outlines the key components and principles of photoaffinity labeling.

| Component/Principle | Description | Relevance to Target Identification |

| Photoaffinity Probe | A molecule containing a photoreactive group, a recognition element for the target, and often a reporter tag (e.g., biotin, fluorescent dye). | The recognition element directs the probe to its target, and the photoreactive group enables covalent attachment upon photoactivation. |

| Photoreactive Group | A chemical moiety that is stable in the dark but forms a highly reactive intermediate upon photolysis. Common groups include azides, diazirines, and benzophenones. | The azide group in 4-Fluoro-3-nitrophenyl azide is a well-established photoreactive group. |

| Target Identification | The covalently labeled target proteins are isolated and identified using various proteomic techniques, most notably mass spectrometry. | This allows for the identification of the specific proteins that the small molecule interacts with. |

Detailed Research Findings:

Studies utilizing 4-Fluoro-3-nitrophenyl azide have successfully identified its binding to specific proteins. For example, it has been used as a selective photoaffinity label for type B monoamine oxidase. nih.gov These studies demonstrate the effectiveness of the 4-fluoro-3-nitrophenyl scaffold in directing the probe to a specific binding site. While there is no direct evidence in the reviewed literature of this compound being used as a photoaffinity label, the principles of this technique are crucial for understanding target identification strategies in chemical biology.

Applications in Chemical Biology and Drug Discovery Research

Utilization as Chemical Probes for Target Engagement Studies

While the isothiocyanate functional group is known for its ability to covalently react with nucleophilic residues on proteins, such as the thiol group of cysteine and the epsilon-amino group of lysine (B10760008), specific studies detailing the use of 4-Fluoro-3-nitrophenylisothiocyanate as a chemical probe for target engagement are not extensively documented in publicly available research. In principle, the reactivity of the isothiocyanate moiety could be harnessed to design covalent probes for identifying and validating biological targets of drug candidates. Such probes would allow researchers to confirm direct binding to a protein of interest within a complex biological system, a critical step in drug discovery. The fluorinated and nitrated phenyl ring could also serve as a unique identifier or modulate the reactivity and selectivity of the probe. However, at present, detailed research findings specifically demonstrating the application of this compound for this purpose are limited.

Role as a Scaffold for Rational Drug Design (pre-clinical lead identification)

The this compound structure contains key features that make it an interesting scaffold for rational drug design in the context of pre-clinical lead identification. The substituted phenyl ring can serve as a core structure (scaffold) upon which other chemical moieties can be systematically added to optimize interactions with a biological target. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be a key interaction point or be chemically modified to explore the structure-activity relationship (SAR).

Although direct examples of this compound being used as a central scaffold in published drug discovery campaigns are not prominent, its structural components are present in various biologically active molecules. For instance, the fluoronitrophenyl motif is a key feature in some kinase inhibitors, where it contributes to the binding affinity and selectivity of the compound. The isothiocyanate group, while highly reactive, can be used as a handle to introduce thiourea (B124793) or other functionalities, which are common in pharmacologically active compounds. The development of novel therapeutics often involves the exploration of diverse chemical scaffolds, and the 4-Fluoro-3-nitrophenyl core represents a potential starting point for the design of new lead compounds.

Application in Bioconjugation and Labeling Chemistry

The isothiocyanate group is a well-established functional group for bioconjugation, the process of covalently linking molecules to biomolecules such as proteins or nucleic acids. Aryl isothiocyanates, including derivatives of this compound, can react with primary amine groups on proteins (e.g., the side chain of lysine residues or the N-terminus) to form stable thiourea linkages. rsc.orgacs.org This reactivity makes them suitable for attaching labels, such as fluorescent dyes or biotin, to proteins for various research applications, including immunoassays, fluorescence microscopy, and flow cytometry. thermofisher.comnih.govthermofisher.com

The reaction of isothiocyanates with the thiol group of cysteine residues is also possible, particularly at higher pH values. rsc.org The specific reaction conditions can therefore be tuned to favor labeling of either lysine or cysteine residues. While the general reactivity of aryl isothiocyanates in bioconjugation is well-documented, specific examples detailing the use of this compound for labeling proteins or other biomolecules are not widely reported in the scientific literature. However, its chemical properties suggest its potential utility in this area, particularly for applications where the unique electronic and steric properties of the fluorinated and nitrated phenyl ring could be advantageous.

Intermediate in the Synthesis of Heterocyclic Compounds for Research

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of various heterocyclic compounds, particularly benzothiazoles. mdpi.comderpharmachemica.comscholarsresearchlibrary.com Benzothiazole (B30560) derivatives are of considerable interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov

The synthesis of 2-aminobenzothiazole (B30445) derivatives often involves the reaction of a substituted aniline (B41778) with a source of thiocyanate (B1210189), followed by cyclization. For instance, 3-chloro-4-fluoroaniline (B193440) can be reacted with potassium thiocyanate in the presence of bromine and acetic acid to yield 2-amino-7-chloro-6-fluorobenzothiazole. derpharmachemica.com By analogy, 4-fluoro-3-nitroaniline (B182485), the precursor to this compound, can be utilized in similar synthetic routes to generate 2-amino-6-fluoro-7-nitrobenzothiazoles. The isothiocyanate itself can serve as a more direct precursor in certain cyclization reactions.

The following table summarizes the role of related fluoro-anilines as precursors in the synthesis of bioactive benzothiazole derivatives, highlighting the potential of this compound as a valuable building block in this area of research.

| Precursor | Reagents | Product | Biological Relevance of Product Class |

| 3-Chloro-4-fluoroaniline | Potassium thiocyanate, Bromine, Acetic acid | 2-Amino-7-chloro-6-fluorobenzothiazole | Anti-inflammatory, Anti-diabetic, Anti-oxidant, Anti-microbial derpharmachemica.com |

| p-Fluoroaniline | Potassium thiocyanate, Bromine, Acetic acid | 2-Amino-6-fluorobenzothiazole | Precursor for various biologically active derivatives researchgate.net |

The resulting fluorinated and nitrated benzothiazole scaffolds can be further modified to create libraries of compounds for biological screening and drug discovery programs.

Development of Assays for Biological Activity Screening (in vitro)

While this compound itself is not directly used in the final readout of a biological assay, its derivatives and the compounds synthesized from it can be instrumental in the development of in vitro screening assays. For instance, isothiocyanate-containing compounds, such as allyl isothiocyanate, are known to be activators of the TRPA1 ion channel and are used as tool compounds in screening assays to identify novel inhibitors of this channel. acs.org

Furthermore, the heterocyclic compounds synthesized using this compound as an intermediate can be screened for various biological activities. For example, novel benzothiazole derivatives can be tested in cell-based or biochemical assays to determine their efficacy as anticancer agents, antimicrobials, or inhibitors of specific enzymes like kinases. aacrjournals.orgresearchgate.netnih.gov The development of a robust and reliable in vitro assay is the first step in high-throughput screening campaigns aimed at identifying new drug candidates. The availability of diverse chemical matter, which can be generated from versatile building blocks like this compound, is crucial for the success of such screening efforts.

Future Research Directions and Unexplored Avenues

Elucidation of Novel Molecular Targets

A primary avenue for future investigation is the identification of specific molecular targets of 4-Fluoro-3-nitrophenylisothiocyanate. The electrophilic isothiocyanate group is known to react with nucleophilic residues on proteins, suggesting that this compound could act as a covalent inhibitor of various enzymes or other proteins. Initial studies could involve broad, unbiased screening approaches to identify protein binding partners. Techniques such as chemical proteomics, employing affinity-based probes derived from this compound, could be utilized to isolate and identify its cellular targets. Subsequent validation of these interactions will be crucial to confirm the biological relevance of any identified targets. The unique substitution pattern of a fluorine atom and a nitro group on the phenyl ring may confer specificity for certain protein targets that differ from other well-studied isothiocyanates.

Development of Highly Selective Derivatives for Specific Research Applications

Once primary molecular targets are identified, the development of more selective and potent derivatives of this compound will be a critical next step. Structure-activity relationship (SAR) studies will be central to this effort. mdpi.comnih.govnih.govresearchgate.net By systematically modifying the aromatic ring with different substituents or altering the position of the existing fluoro and nitro groups, it may be possible to enhance binding affinity and selectivity for a particular target. For instance, the electronic properties conferred by the nitro and fluoro groups likely play a significant role in the reactivity and binding of the isothiocyanate moiety, and fine-tuning these properties could lead to the development of highly specific chemical probes or therapeutic leads. mdpi.com The synthesis of a library of analogs and their subsequent screening against the identified target(s) will be instrumental in delineating the structural requirements for potent and selective activity.

Mechanistic Insights into Selectivity and Potency

A deep understanding of the mechanism of action is fundamental to the development of any bioactive compound. For this compound, research should focus on elucidating how its chemical structure dictates its interaction with biological targets. This includes investigating the kinetics of covalent bond formation with target proteins and understanding the role of the fluoro and nitro substituents in modulating the reactivity of the isothiocyanate group. Computational modeling and molecular docking studies could provide initial hypotheses about the binding mode of this compound and its derivatives within the active or allosteric sites of target proteins. These computational predictions would then require experimental validation through techniques such as site-directed mutagenesis of the target protein and biophysical binding assays.

Integration with High-Throughput Screening in Academic Settings

High-throughput screening (HTS) represents a powerful tool for discovering the biological activities of uncharacterized compounds. springernature.comnih.govresearchgate.netnih.govgenedata.com Integrating this compound and a library of its derivatives into academic HTS campaigns could rapidly identify novel biological functions. springernature.comnih.govnih.gov These campaigns could screen for a wide range of activities, such as inhibition of specific enzymes, modulation of protein-protein interactions, or effects on cellular phenotypes like cell viability, apoptosis, or differentiation. The availability of diverse compound libraries in academic screening centers provides an opportunity to explore the therapeutic potential of this isothiocyanate scaffold against a multitude of diseases. nih.govnih.gov Data from such screens would not only reveal potential applications for this compound but also provide valuable SAR data to guide further chemical optimization.

Exploration of New Synthetic Pathways for Complex Isothiocyanate Analogs

The future development of more complex and diverse analogs of this compound will depend on the exploration of novel synthetic methodologies. While the synthesis of simple isothiocyanates from primary amines is well-established, the creation of more intricate molecular architectures requires more advanced synthetic strategies. rsc.orgchemrxiv.orgresearchgate.net Research in this area could focus on developing new methods for the late-stage introduction of the isothiocyanate functionality into complex molecular scaffolds. This would allow for the generation of a wider array of structurally diverse analogs that would be inaccessible through traditional synthetic routes. The development of efficient and versatile synthetic pathways will be crucial for fully exploring the chemical space around the this compound core and for creating compounds with improved potency, selectivity, and drug-like properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Fluoro-3-nitrophenylisothiocyanate, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves nitration and fluorination of a phenyl precursor, followed by isothiocyanate functionalization. For nitration, a mixture of concentrated HNO₃ and H₂SO₄ at 10°C (similar to protocols in ) is effective. Fluorination may require HF or fluorinating agents under controlled conditions. The final step involves reacting the nitro-fluoro intermediate with thiophosgene or ammonium thiocyanate. To improve yield, use inert atmospheres and monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Purity >95% can be confirmed by ¹H/¹⁹F NMR and LC-MS .

| Synthesis Optimization Parameters |

|---|

| Nitration Reagents |

| Reaction Temperature |

| Catalyst |

| Purification |

| Yield Range |

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : ¹H NMR (δ 7.5–8.2 ppm for aromatic protons), ¹⁹F NMR (δ -110 to -115 ppm for fluorinated aryl), and IR (2100–2150 cm⁻¹ for -NCS stretch). Cross-reference with NIST Chemistry WebBook data ( ).

- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.

- Mass Analysis : High-resolution MS (ESI+) for [M+H]⁺ (expected m/z ~212.03). PubChem-derived InChI keys () can validate structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.